(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
This compound is a methanesulfonate ester derivative featuring a benzofuranone core conjugated with an indole moiety via an α,β-unsaturated ketone bridge. Its stereochemistry (2E-configuration) and substitution pattern (7-methyl, 1-ethyl-indolyl) contribute to its unique electronic and steric properties. The methanesulfonate group at the 6-position enhances solubility and bioavailability, making it a candidate for pharmacological studies.
Properties
Molecular Formula |
C21H19NO5S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] methanesulfonate |
InChI |
InChI=1S/C21H19NO5S/c1-4-22-12-14(15-7-5-6-8-17(15)22)11-19-20(23)16-9-10-18(27-28(3,24)25)13(2)21(16)26-19/h5-12H,4H2,1-3H3/b19-11+ |
InChI Key |
HVUZYZHFFIENFJ-YBFXNURJSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate typically involves multi-step organic reactions. One common approach includes the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate under basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including indole and benzofuran moieties, suggest diverse biological activities that can be exploited for therapeutic purposes.
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Properties : The compound may demonstrate efficacy against various bacterial and fungal strains due to its ability to disrupt cellular processes.
- Antioxidant Effects : The benzofuran component is associated with scavenging free radicals, potentially reducing oxidative stress in cells.
- Enzyme Modulation : The interaction of the compound with specific enzymes can lead to modulation of their activity, making it a candidate for drug development targeting specific pathways.
Cancer Treatment
The unique structure of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate positions it as a potential candidate for cancer therapy. Studies on similar compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Neurological Disorders
Given the indole structure's known interactions with serotonin receptors, this compound may have applications in treating neurological conditions such as depression or anxiety by modulating neurotransmitter systems.
Anti-inflammatory Applications
The compound's potential to inhibit inflammatory pathways suggests it could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of compounds related to (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate:
- Structure–Activity Relationship Studies : These studies have identified key structural features that enhance biological activity, guiding the design of more potent derivatives .
- In Vivo Efficacy Trials : Preliminary trials on related compounds have demonstrated significant anticancer activity in animal models, warranting further investigation into this specific compound's effects .
- Pharmacokinetic Analysis : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound .
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and methanesulfonate groups contribute to its overall activity. The compound may modulate signaling pathways and enzyme activities, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Zygocaperoside and Isorhamnetin-3-O-glycoside
These compounds, isolated from Zygophyllum fabago roots, share partial structural motifs with the target compound:
- Zygocaperoside : Contains a glycoside-linked benzofuran derivative but lacks the indole and methanesulfonate groups. Its ¹H-NMR data (δ 6.8–7.3 ppm for aromatic protons) suggest resonance similarities to the benzofuran core in the target compound .
- Isorhamnetin-3-O-glycoside: A flavonoid with a methoxy-substituted benzopyran system. Unlike the target compound, it features a sugar moiety instead of a methanesulfonate group, impacting polarity and metabolic stability .
Table 1: Structural and Spectroscopic Comparison
| Feature | Target Compound | Zygocaperoside | Isorhamnetin-3-O-glycoside |
|---|---|---|---|
| Core Structure | Benzofuranone-indole conjugate | Benzofuran glycoside | Flavonoid glycoside |
| Key Functional Groups | Methanesulfonate, α,β-unsaturated ketone | Hydroxyl, glycoside | Methoxy, glycoside |
| ¹H-NMR (Aromatic Region) | Not reported | δ 6.8–7.3 (aromatic protons) | δ 6.2–8.1 (flavonoid protons) |
| Bioactivity | Hypothesized: Kinase inhibition | Antioxidant, anti-inflammatory | Antioxidant, anticancer |
Research Findings and Limitations
- Spectroscopic Gaps : The target compound’s ¹H/¹³C-NMR data are unavailable, unlike Zygocaperoside and Isorhamnetin derivatives, which were fully characterized via NMR .
- Pharmacological Hypotheses : The indole-benzofuran scaffold is associated with kinase inhibition (e.g., VEGFR-2), but specific activity data for the target compound remain unverified.
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate, with CAS number 929380-22-3, is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 429.5 g/mol. The structure features an indole moiety and a benzofuran ring, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown promising results against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values of related compounds:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Candida albicans |
| Compound B | 30 | Staphylococcus aureus |
| Compound C | 6.25 | Escherichia coli |
These findings suggest that the presence of specific functional groups in the benzofuran structure may enhance antimicrobial activity .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays. For example, compounds derived from similar frameworks have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro. A notable study reported that certain derivatives exhibited IC50 values as low as 17 nM against specific inflammatory pathways .
Anticancer Activity
The anticancer properties of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate were evaluated in cell lines such as HeLa and MCF7. The compound showed cytotoxic effects with IC50 values comparable to established chemotherapeutics. The following table presents the cytotoxicity data:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa | 5.99 | Doxorubicin |
| MCF7 | 4.5 | Paclitaxel |
These results indicate that the compound may act through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes or receptors involved in inflammation and cancer pathways. For instance, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer progression .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antifungal Study : A study demonstrated that derivatives similar to this compound showed significant antifungal activity against Fusarium oxysporum, outperforming conventional antifungals like ketoconazole .
- Anti-inflammatory Effects : In a rat model of adjuvant arthritis, a related compound exhibited a marked reduction in joint swelling and inflammatory markers, suggesting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
